Cas no 28611-06-5 (Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-)

Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)- structure
28611-06-5 structure
Product Name:Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-
CAS No:28611-06-5
MF:C17H15N3O6
MW:357.317504167557
CID:285382
PubChem ID:206727
Update Time:2025-04-19

Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)-
    • (5-nitroindazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
    • 1H-Indazole, 5-nitro-1-(3,4,5-trimethoxybenzoyl)-
    • (Trimethoxy-3',4',5' benzoyl)-1 nitro-5 indazole
    • DTXSID40182793
    • (Trimethoxy-3',4',5' benzoyl)-1 nitro-5 indazole [French]
    • 5-Nitro-1-(3,4,5-trimethoxybenzoyl)-1H-indazole
    • 28611-06-5
    • Inchi: 1S/C17H15N3O6/c1-24-14-7-10(8-15(25-2)16(14)26-3)17(21)19-13-5-4-12(20(22)23)6-11(13)9-18-19/h4-9H,1-3H3
    • InChI Key: OKJNWAUJIAZUNF-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)C(N1C2C=CC(=CC=2C=N1)[N+](=O)[O-])=O)OC)OC

Computed Properties

  • Exact Mass: 357.09615
  • Monoisotopic Mass: 357.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 105.72

Methanone,(5-nitro-1H-indazol-1-yl)(3,4,5-trimethoxyphenyl)- Related Literature

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